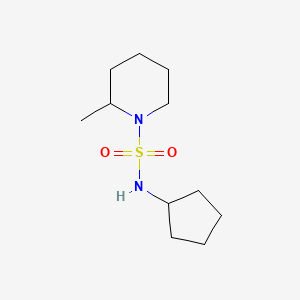
N-cyclopentyl-2-methylpiperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-methylpiperidine-1-sulfonamide, also known as CPPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPS belongs to the class of piperidine sulfonamide compounds and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
N-cyclopentyl-2-methylpiperidine-1-sulfonamide acts as an antagonist on the transient receptor potential vanilloid 1 (TRPV1) and the acid-sensing ion channel 3 (ASIC3) in the nervous system. These ion channels are involved in the transmission of pain signals and N-cyclopentyl-2-methylpiperidine-1-sulfonamide has been shown to reduce the activation of these channels, leading to a decrease in pain sensation.
Biochemical and Physiological Effects:
N-cyclopentyl-2-methylpiperidine-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain. N-cyclopentyl-2-methylpiperidine-1-sulfonamide has also been shown to reduce bladder contractions in animal models of overactive bladder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-methylpiperidine-1-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. However, N-cyclopentyl-2-methylpiperidine-1-sulfonamide has limitations in terms of its solubility and stability in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-2-methylpiperidine-1-sulfonamide. One potential direction is the investigation of its use in the treatment of other pain conditions, such as inflammatory pain. Another potential direction is the investigation of its use in the treatment of other bladder disorders, such as interstitial cystitis. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopentyl-2-methylpiperidine-1-sulfonamide and to optimize its use in therapeutic applications.
In conclusion, N-cyclopentyl-2-methylpiperidine-1-sulfonamide is a chemical compound that has shown potential therapeutic applications in the treatment of pain and bladder disorders. Its mechanism of action involves the inhibition of certain ion channels in the nervous system. N-cyclopentyl-2-methylpiperidine-1-sulfonamide has several advantages for lab experiments, but also has limitations in terms of its solubility and stability. Further research is needed to fully understand the potential of N-cyclopentyl-2-methylpiperidine-1-sulfonamide in therapeutic applications.
Métodos De Síntesis
N-cyclopentyl-2-methylpiperidine-1-sulfonamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with methylamine, followed by the reaction with sulfuric acid and the final step of cyclization. This synthesis method has been optimized to yield high purity and high yield of N-cyclopentyl-2-methylpiperidine-1-sulfonamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-methylpiperidine-1-sulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have an inhibitory effect on certain ion channels in the nervous system, leading to its potential use in the treatment of neuropathic pain. N-cyclopentyl-2-methylpiperidine-1-sulfonamide has also been studied for its potential use in the treatment of urinary incontinence and overactive bladder.
Propiedades
IUPAC Name |
N-cyclopentyl-2-methylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S/c1-10-6-4-5-9-13(10)16(14,15)12-11-7-2-3-8-11/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRWVCWSZKEMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7526350.png)
![N-[(5-bromothiophen-2-yl)methyl]acetamide](/img/structure/B7526357.png)
![N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)
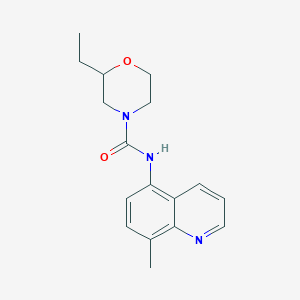
![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)
![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)
![2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7526390.png)

![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
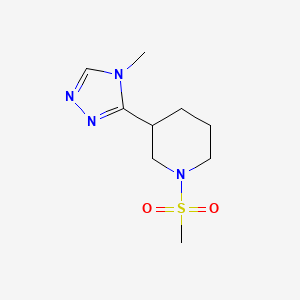
![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
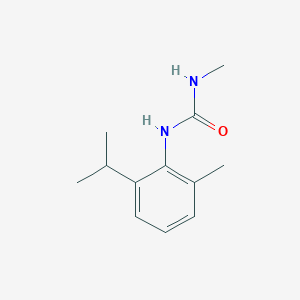
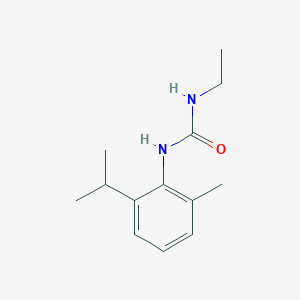
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)